molecular formula C10H14O4S B13134537 3-Isopropyl-4-methoxybenzenesulfonic acid

3-Isopropyl-4-methoxybenzenesulfonic acid

Cat. No.: B13134537
M. Wt: 230.28 g/mol
InChI Key: NVKZTDRJRYALHW-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methoxybenzenesulfonic acid: is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an isopropyl group, a methoxy group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-methoxybenzenesulfonic acid typically involves the sulfonation of 3-Isopropyl-4-methoxybenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced sulfonation techniques and catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-4-methoxybenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid, halogens, and alkyl halides are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Isopropyl-4-methoxybenzenesulfonic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in biochemical studies to investigate the effects of sulfonic acids on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-methoxybenzenesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

  • 4-Methoxybenzenesulfonic acid
  • 3-Isopropylbenzenesulfonic acid
  • 4-Isopropylbenzenesulfonic acid

Comparison: 3-Isopropyl-4-methoxybenzenesulfonic acid is unique due to the presence of both isopropyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, acidity, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

4-methoxy-3-propan-2-ylbenzenesulfonic acid

InChI

InChI=1S/C10H14O4S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H,11,12,13)

InChI Key

NVKZTDRJRYALHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)O)OC

Origin of Product

United States

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